![molecular formula C19H19ClN4O B2666370 4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide CAS No. 1788830-53-4](/img/structure/B2666370.png)
4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been investigated for their corrosion inhibition properties. Studies have shown that certain triazole compounds are effective in preventing corrosion and dissolution of metals in acidic environments, such as hydrochloric acid solutions. These compounds act as mixed-type inhibitors, adhering to the metal surface and forming a protective layer that significantly reduces corrosion rates. The efficiency of these inhibitors can reach up to 99.6% under optimal conditions, indicating their potential in industrial applications to prolong the lifespan of metal components (Bentiss et al., 2007).
Antimicrobial and Antifungal Properties
Triazole derivatives have also been explored for their antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains. For instance, certain triazole-based compounds have been synthesized and screened for their ability to inhibit bacterial and fungal growth, with some derivatives displaying significant antimicrobial and antifungal efficacy. This suggests their potential as leads in the development of new antimicrobial agents (Bekircan et al., 2015).
Anticancer Activity
Some triazole derivatives have been synthesized and evaluated for their anticancer properties. Research has identified compounds with significant cytotoxic activities against various cancer cell lines, highlighting the potential of triazole derivatives in anticancer drug development. These studies suggest that modifying the triazole core can lead to compounds with enhanced biological activities, possibly including the compound (Salehi et al., 2016).
Material Science Applications
In material science, triazole derivatives have been utilized in the synthesis of novel materials with unique properties. For instance, their incorporation into polymers and coatings can impart desirable characteristics such as thermal stability, chemical resistance, and enhanced mechanical properties. These materials find applications in various industries, including electronics, automotive, and aerospace (Rao et al., 2016).
properties
IUPAC Name |
5-(3-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-12(2)14-8-6-13(7-9-14)11-21-19(25)18-17(22-24-23-18)15-4-3-5-16(20)10-15/h3-10,12,17-18,22-24H,11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHWSWZEWOJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)
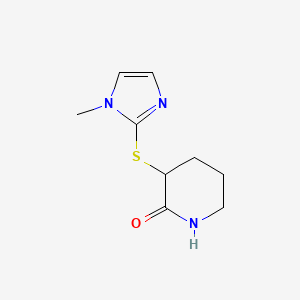
![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)
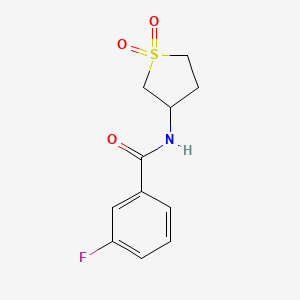
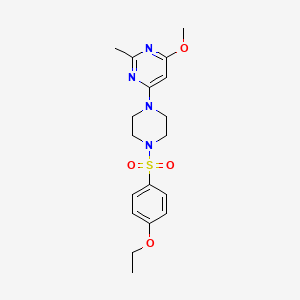
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2666297.png)

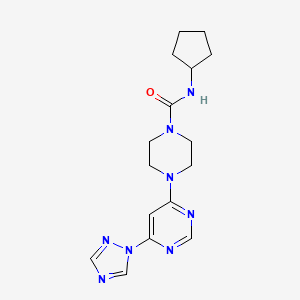
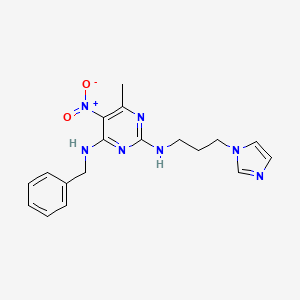
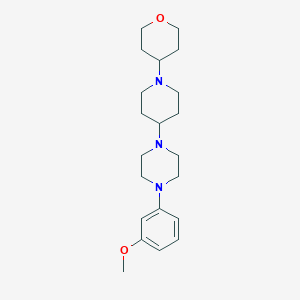
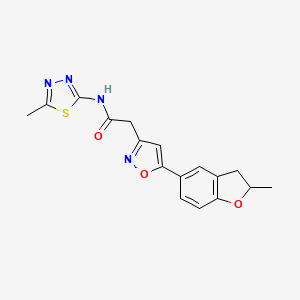
![N-(2,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2666306.png)
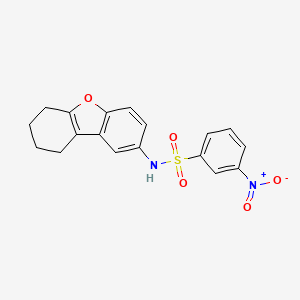
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2666310.png)